molecular formula C13H11N3O B2824521 N-(benzylideneamino)pyridine-4-carboxamide CAS No. 533-02-8

N-(benzylideneamino)pyridine-4-carboxamide

Cat. No.: B2824521
CAS No.: 533-02-8
M. Wt: 225.25 g/mol
InChI Key: UFMAHOLDSCSFMC-XNTDXEJSSA-N
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Description

N-(Benzylideneamino)pyridine-4-carboxamide, also known as N'-Benzylidene-4-pyridinecarboxylic acid hydrazide, is a chemical compound with the molecular formula C13H11N3O and a molecular weight of 225.25 g/mol . Its density is approximately 1.14 g/cm³ . This compound is classified as a Schiff base, a class of molecules characterized by an azomethine group (-CH=N-) and known for their significance in medicinal chemistry . As such, it is of high interest in various research fields, particularly in the development of novel compounds with potential antimicrobial and antitumor activities . Researchers utilize this compound as a key building block or intermediate in synthetic organic chemistry. Its structure, which incorporates both pyridine and benzylideneamino moieties, makes it a valuable precursor for synthesizing more complex molecules for biological evaluation . The compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

533-02-8

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

N-[(E)-benzylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C13H11N3O/c17-13(12-6-8-14-9-7-12)16-15-10-11-4-2-1-3-5-11/h1-10H,(H,16,17)/b15-10+

InChI Key

UFMAHOLDSCSFMC-XNTDXEJSSA-N

SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2

solubility

not available

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Benzylideneamino Pyridine 4 Carboxamide

Conventional Synthetic Approaches to N-(benzylideneamino)pyridine-4-carboxamide

Conventional methods for synthesizing Schiff bases, including this compound, are foundational in organic chemistry. These approaches are characterized by their reliability and the extensive body of literature supporting their application.

The cornerstone of this compound synthesis is the condensation reaction between a primary amine and an aldehyde. researchgate.netamazonaws.com In this specific case, the reaction involves isoniazid (B1672263) (pyridine-4-carbohydrazide), which possesses a primary amine group (-NH2), and an aromatic aldehyde such as benzaldehyde (B42025). amazonaws.com This reaction forms the characteristic azomethine or imine group (-N=CH-), which defines the Schiff base structure. researchgate.netamazonaws.com The process typically involves treating isoniazid with the appropriate aldehyde, leading to the condensation product which can often be isolated as a crystalline solid in analytical purity. nih.gov

The efficiency and yield of the condensation reaction are highly dependent on the optimization of several key parameters.

Temperature: Conventional synthesis protocols frequently employ elevated temperatures to drive the reaction to completion. A common practice involves refluxing the reaction mixture for extended periods, typically ranging from 6 to 8 hours. researchgate.netmdpi.com

Solvents: The choice of solvent is critical for the reaction's success. Ethanol (B145695) is a widely used and effective solvent for this synthesis. amazonaws.commdpi.com Studies have indicated that alternative solvents such as water or toluene (B28343) may yield inferior results. nih.gov

Catalysis: To enhance the reaction rate, a catalytic amount of acid is often introduced. A few drops of glacial acetic acid are commonly added to the mixture. amazonaws.commdpi.com The acid catalyst facilitates the reaction by protonating the carbonyl oxygen of the aldehyde, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the primary amine of isoniazid.

Advanced and Green Synthesis Techniques for this compound Analogues

In response to the growing need for environmentally friendly and efficient chemical processes, advanced and green synthesis techniques have been developed and applied to the synthesis of Schiff bases.

Microwave-assisted synthesis has emerged as a powerful green chemistry tool for producing this compound and its analogues. mdpi.comsphinxsai.com This method offers significant advantages over conventional heating, most notably a dramatic reduction in reaction time from several hours to just 10 to 20 minutes. researchgate.netmdpi.com The reaction is typically conducted by irradiating the mixture of isoniazid and an aldehyde in a microwave reactor at a controlled temperature (e.g., 85 °C) and low power (5–10 W). researchgate.netmdpi.com This protocol is recognized for being rapid, economical, and highly efficient, often resulting in excellent product yields. mdpi.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Isoniazid Schiff Bases

Parameter Conventional Method Microwave-Assisted Method Source
Reaction Time 6 to 8 hours 10 to 20 minutes researchgate.netmdpi.com
Energy Source Thermal (Reflux) Microwave Irradiation (5-10 W) researchgate.netmdpi.com
Typical Solvent Ethanol Ethanol researchgate.netmdpi.com
Catalyst Glacial Acetic Acid Glacial Acetic Acid researchgate.netmdpi.com

| Efficiency | Standard | High, Rapid, Economical | mdpi.com |

Further advancing the principles of green chemistry, solvent-free synthesis methodologies, often coupled with microwave irradiation, provide an even more environmentally benign route. sphinxsai.com These methods eliminate the need for conventional organic solvents, which in turn reduces chemical waste and potential environmental impact. sphinxsai.comniscair.res.in In a typical solvent-free procedure, the reactants are mixed directly and then subjected to microwave irradiation. sphinxsai.com This approach is lauded for its simplicity, low cost, high yields, and reduced processing and handling requirements. sphinxsai.com

Design and Synthesis of this compound Derivatives and Analogues

The structural framework of this compound allows for extensive modification, enabling the design and synthesis of a wide array of derivatives and analogues. This is primarily achieved by varying the carbonyl precursor used in the condensation reaction with isoniazid. nih.gov Researchers have successfully synthesized large libraries of these compounds by reacting isoniazid with a diverse range of carbonyl compounds, including:

Substituted aromatic aldehydes nih.gov

Long-chain aliphatic aldehydes nih.gov

α,β-unsaturated aldehydes nih.gov

Aliphatic and aryl alkyl ketones nih.gov

This strategic design allows for the systematic modification of the compound's physicochemical properties, such as lipophilicity (often measured as C log P), which can be significantly different from the parent isoniazid molecule. nih.gov The synthesis of these derivatives generally follows the same established conventional or microwave-assisted protocols, providing a versatile platform for developing new chemical entities. nih.govmdpi.comnih.gov

Table 2: Examples of Carbonyl Precursors for the Synthesis of Isoniazid Schiff Base Derivatives

Carbonyl Precursor Class Specific Example Resulting Derivative Type Source
Aromatic Aldehydes 2-Methoxybenzaldehyde N-(2-methoxybenzylidene)isonicotinohydrazone amazonaws.com
Substituted Aromatic Aldehydes Various substituted benzaldehydes Aromatic Schiff Bases nih.gov
Aliphatic Aldehydes Long-chain aldehydes Aliphatic Schiff Bases nih.gov

| Ketones | Aliphatic or Aryl Alkyl Ketones | Ketimine Derivatives | nih.gov |

Structural Modifications of the Benzylidene Moiety for Biological Activity Enhancement

The benzylidene moiety of this compound is a prime target for structural modification to enhance biological activities, particularly antimicrobial and antioxidant properties. The general synthesis of these derivatives involves the condensation of isoniazid (isonicotinic acid hydrazide) with various substituted benzaldehydes. This reaction is typically carried out in ethanol with a catalytic amount of glacial acetic acid. tandfonline.com

A range of substituents on the phenyl ring of the benzylidene group has been explored to investigate their impact on biological efficacy. These substitutions are strategically chosen to alter the electronic and steric properties of the molecule, which in turn can influence its interaction with biological targets.

Key Research Findings on Benzylidene Moiety Modifications:

Electron-donating and withdrawing groups: The introduction of both electron-donating groups (e.g., -OH, -OCH3) and electron-withdrawing groups (e.g., -Cl, -NO2) has been systematically studied.

Antimicrobial Activity: Several studies have demonstrated that the nature and position of the substituent on the benzylidene ring significantly affect the antimicrobial activity. For instance, derivatives with methoxy (B1213986) and hydroxy groups, such as (E)-N'-(3,4-dimethoxybenzylidene)isonicotinohydrazide, (E)-N'-(3,4,5-trimethoxybenzylidene)isonicotinohydrazide, and (E)-N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide, have shown potent antimicrobial effects. tandfonline.com

Antitubercular Activity: A series of nineteen isonicotinic acid hydrazide derivatives were synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. Notably, seven of these derivatives exhibited greater potency than the parent drug, isoniazid. nih.gov The lipophilicity of these Schiff bases, as indicated by their Clog p values, was found to be higher than that of isoniazid, which may contribute to their enhanced activity. eurjchem.com

Antioxidant Activity: Certain substitutions on the benzylidene ring have been shown to impart significant antioxidant properties. Specifically, derivatives with hydroxyl groups, such as (E)-N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide, have demonstrated potent hydrogen peroxide scavenging activity. tandfonline.com

Below is a table summarizing the biological activities of some representative N-(substituted benzylideneamino)pyridine-4-carboxamide derivatives.

CompoundBenzylidene SubstituentBiological ActivityReference
(E)-N'-(3,4-dimethoxybenzylidene)isonicotinohydrazide3,4-dimethoxyAntimicrobial tandfonline.com
(E)-N'-(3,4,5-trimethoxybenzylidene)isonicotinohydrazide3,4,5-trimethoxyAntimicrobial tandfonline.com
(E)-N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide4-hydroxy-3-methoxyAntimicrobial, Antioxidant tandfonline.com
N'-(1-propyl-2,3-dihydro-2-oxo-1H-3-indolyliden)-4-pyridinecarboxylic acid hydrazide1-propyl-2-oxoindolin-3-ylideneAntitubercular eurjchem.com
N'-(1-benzyl-2,3-dihydro-2-oxo-1H-3-indolyliden)-4-pyridinecarboxylic acid hydrazide1-benzyl-2-oxoindolin-3-ylideneAntitubercular eurjchem.com

Modifications of the Pyridine (B92270) Carboxamide Scaffold

While the benzylidene moiety is a common site for modification, the pyridine carboxamide scaffold itself offers opportunities for structural alterations aimed at enhancing therapeutic potential. These modifications can involve substitutions on the pyridine ring or alterations to the carboxamide linker.

Research in this area has explored the synthesis of various substituted pyridine-based sulphonamides. For example, new functionalized pyridines containing benzene (B151609) sulfonamide derivatives have been synthesized by treating N-isopropyl-4-methylpyridine-2,6-diamine with various substituted benzene sulfonyl chlorides. eurjchem.com Although not starting directly from this compound, these studies highlight the chemical tractability of the pyridine ring for substitution, a strategy that could be applied to this specific scaffold.

The amide bond of the carboxamide group is also a potential site for chemical transformation. While specific examples of direct modification of the amide bond in this compound are not extensively documented, general methods for amide bond formation and activation could be applicable. For instance, a novel metal-free method for amide bond formation has been developed using an nBu4NI/TBHP catalyst system to react aldehydes with aromatic tertiary amines. researchgate.net Such innovative synthetic methods could potentially be adapted to modify the carboxamide linker of the target molecule.

Furthermore, N-alkylation of the pyridine ring is a known chemical transformation. Studies on 2,6-bis(α-iminoalkyl)pyridines have shown that they react with organometallic reagents like MeLi, MgR2, and ZnR2 to yield N-alkylated products. nih.gov This suggests that the nitrogen atom of the pyridine ring in this compound could potentially undergo alkylation, leading to a new class of derivatives with altered physicochemical and biological properties.

Formation of Related Heterocyclic Systems Incorporating this compound Scaffolds

The this compound scaffold serves as a versatile precursor for the synthesis of a variety of fused and appended heterocyclic systems. The hydrazone linkage (-C=N-NH-C=O) is a key reactive intermediate that can undergo cyclization reactions to form stable five- and four-membered heterocyclic rings.

Synthesis of 1,3,4-Oxadiazoles:

One of the most common transformations is the oxidative cyclization of the N-acylhydrazone moiety to form a 1,3,4-oxadiazole (B1194373) ring. This can be achieved using various reagents. For example, the reaction of N'-(substituted benzylidene)isonicotinohydrazides with acetic anhydride (B1165640) can lead to the formation of 2,5-disubstituted-1,3,4-oxadiazoles. Another method involves the use of a dehydrating agent like phosphorus oxychloride. researchgate.net

Synthesis of 1,2,4-Triazoles:

The isonicotinic acid hydrazide backbone can be utilized to construct 1,2,4-triazole (B32235) rings. For instance, 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol, derived from isonicotinic acid hydrazide and carbon disulfide, can be converted to 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol by treatment with hydrazine (B178648) hydrate. nih.gov This triazole derivative can then be further functionalized.

Synthesis of 2-Azetidinones (β-lactams):

The imine group (C=N) of the Schiff base provides a reactive site for [2+2] cycloaddition reactions. The reaction of N'-(substituted benzylidene)isonicotinohydrazides with chloroacetyl chloride in the presence of a base like triethylamine (B128534) yields N-(4-aryl-2-oxoazetidinone)-isonicotinamides. tandfonline.comresearchgate.net This reaction introduces the β-lactam ring, a pharmacophore present in many important antibiotics.

Synthesis of 1,3,4-Thiadiazoles:

The hydrazone moiety can also be used to synthesize 1,3,4-thiadiazole (B1197879) derivatives. The reaction of N'-(benzylidene)isonicotinohydrazide with thioglycolic acid can lead to the formation of thiazolidinone derivatives, which can be further cyclized to form thiadiazoles. Alternatively, starting from isonicotinic acid hydrazide, reaction with carbon disulfide in a basic medium, followed by further steps, can lead to thiadiazole-containing structures.

The following table summarizes the formation of various heterocyclic systems from this compound and related precursors.

Starting MaterialReagent(s)Resulting Heterocyclic SystemReference
N'-(substituted benzylidene)isonicotinohydrazideAcetic Anhydride or POCl31,3,4-Oxadiazole researchgate.net
Isonicotinic acid hydrazide derivativeHydrazine hydrate1,2,4-Triazole nih.gov
N'-(substituted benzylidene)isonicotinohydrazideChloroacetyl chloride, Triethylamine2-Azetidinone tandfonline.comresearchgate.net
Isonicotinic acid hydrazide derivativeCarbon disulfide, further steps1,3,4-Thiadiazole chemmethod.com

These synthetic transformations highlight the utility of this compound as a versatile building block in the construction of a diverse range of heterocyclic compounds with potential biological applications.

Advanced Spectroscopic Characterization and Structural Elucidation of N Benzylideneamino Pyridine 4 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy confirms the presence and connectivity of hydrogen atoms in N-(benzylideneamino)pyridine-4-carboxamide. The spectrum, typically recorded in a solvent like DMSO-d₆, displays distinct signals for each unique proton environment.

The most downfield signal is a singlet observed around 11.32 ppm, which is characteristic of the amide proton (-NH-). researchgate.net Its significant deshielding is due to the electron-withdrawing effect of the adjacent carbonyl group and its involvement in hydrogen bonding. The azomethine proton (-N=CH-) appears as a sharp singlet at approximately 8.65 ppm. researchgate.net

The protons of the pyridine (B92270) ring exhibit a characteristic splitting pattern. The two protons ortho to the pyridine nitrogen (H-2, H-6) appear as a doublet around 8.79 ppm, while the two protons meta to the nitrogen (H-3, H-5) are observed as another doublet further upfield at about 7.82 ppm. researchgate.net The protons of the benzylidene moiety appear as a multiplet in the range of 7.39-7.62 ppm. researchgate.net

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-NH (Amide)~11.32Singlet-1H
Pyridine H-2, H-6~8.79Doublet~3.92H
-N=CH (Azomethine)~8.65Singlet-1H
Pyridine H-3, H-5~7.82Doublet~4.22H
Benzylidene Ar-H7.39 - 7.62Multiplet-5H

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. The spectrum for this compound shows distinct signals for each carbon atom. The carbonyl carbon (C=O) of the amide group is the most deshielded, appearing at approximately 163.19 ppm. researchgate.net

The carbons of the pyridine ring are observed with the C-2 and C-6 carbons around 149.75 ppm, while the C-3 and C-5 carbons are found near 121.72 ppm. The quaternary carbon, C-4, to which the carboxamide group is attached, resonates at about 139.76 ppm. researchgate.net The azomethine carbon (-N=CH-) signal is typically found around 143.24 ppm. researchgate.net The carbons of the benzylidene ring appear in the aromatic region between approximately 127 and 134 ppm. researchgate.net

Carbon AssignmentChemical Shift (δ, ppm)
C=O (Amide)~163.2
Pyridine C-2, C-6~149.8
-N=CH (Azomethine)~143.2
Pyridine C-4~139.8
Benzylidene C-1 (Quaternary)~133.9
Benzylidene C-2, C-3, C-4, C-5, C-6~130.8, ~127.9
Pyridine C-3, C-5~121.7

Infrared (IR) Spectroscopy for Identification of Key Functional Groups (e.g., C=N, C=O, N-H)

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound shows several characteristic absorption bands.

A prominent band is observed in the region of 1678-1689 cm⁻¹, which is assigned to the stretching vibration of the amide carbonyl group (C=O). researchgate.nettandfonline.com The stretching vibration of the imine or azomethine group (C=N) appears around 1598-1634 cm⁻¹. researchgate.nettandfonline.com The N-H stretching vibration of the amide group is typically observed as a sharp band in the range of 3199-3365 cm⁻¹. researchgate.nettandfonline.com Aromatic C-H stretching vibrations are seen just above 3000 cm⁻¹ (e.g., ~3064 cm⁻¹), while aromatic C=C stretching vibrations from both the pyridine and benzene (B151609) rings appear in the 1400-1600 cm⁻¹ region. researchgate.nettandfonline.com

Vibrational ModeFrequency (cm⁻¹)Functional Group
N-H Stretch~3200 - 3365Amide
Aromatic C-H Stretch~3064Pyridine, Benzene
C=O Stretch (Amide I)~1678 - 1689Amide
C=N Stretch~1598 - 1634Imine (Azomethine)
Aromatic C=C Stretch~1552 - 1569Pyridine, Benzene

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (molecular formula C₁₃H₁₁N₃O), the calculated exact mass is approximately 225.09 Da. In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as the protonated molecular ion [M+H]⁺ at m/z 226. researchgate.net

The fragmentation of this ion provides structural information. Plausible fragmentation pathways include the cleavage of the amide and hydrazone linkages. Key expected fragments include:

m/z 122: Corresponding to the pyridine-4-carboxamide cation, resulting from cleavage of the N-N bond.

m/z 106: The isonicotinoyl cation, formed by cleavage of the amide C-N bond.

m/z 104: The benzylideneimine cation [C₆H₅CH=N]⁺.

m/z 77: The phenyl cation [C₆H₅]⁺.

m/zProposed Fragment IonFormula
226[M+H]⁺ (Protonated Molecule)[C₁₃H₁₂N₃O]⁺
122Pyridine-4-carboxamide cation[C₆H₆N₂O]⁺
106Isonicotinoyl cation[C₆H₄NO]⁺
104Benzylideneimine cation[C₇H₆N]⁺
77Phenyl cation[C₆H₅]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands corresponding to π→π* and n→π* transitions. The extensive conjugated system, which includes the pyridine ring, the benzene ring, and the azomethine group, gives rise to strong π→π* transitions. A characteristic absorption maximum (λmax) for this extended chromophore is reported at approximately 302 nm. tandfonline.com This band is primarily attributed to the π→π* transition within the conjugated benzylidene-hydrazone system. Other π→π* transitions associated with the aromatic rings are expected at lower wavelengths, while weaker n→π* transitions, originating from the non-bonding electrons on the nitrogen and oxygen atoms, may be observed as shoulders or be obscured by the more intense π→π* bands.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

The molecule typically adopts an E configuration about the C=N double bond, which is generally the more stable isomeric form. nih.gov The molecule is not entirely planar; there is a significant dihedral angle between the planes of the pyridine and benzene rings, which has been reported to be around 54.6° in the 4-isopropyl derivative. nih.gov The crystal packing is stabilized by a network of intermolecular hydrogen bonds. Commonly, the amide N-H group acts as a hydrogen bond donor, while the pyridine nitrogen atom and the carbonyl oxygen atom act as acceptors, linking molecules into one-, two-, or three-dimensional networks. nih.gov

Below are representative crystallographic data for a closely related derivative, (E)-N′-(4-isopropylbenzylidene)isonicotinohydrazide monohydrate. nih.gov

ParameterValue for (E)-N′-(4-isopropylbenzylidene)isonicotinohydrazide monohydrate
Chemical FormulaC₁₆H₁₇N₃O·H₂O
Crystal SystemOrthorhombic
Space GroupP bca
a (Å)7.7503 (2)
b (Å)11.7894 (3)
c (Å)17.2820 (4)
Volume (ų)1579.08 (7)
Z4

Analysis of Crystal Packing and Unit Cell Parameters

The three-dimensional arrangement of this compound in the crystalline state has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The fundamental building block of the crystal lattice, the unit cell, is defined by the following parameters:

ParameterValue
a13.064(3) Å
b5.680(2) Å
c15.584(4) Å
α90°
β106.14(2)°
γ90°
Volume1110.8(5) ų
Z4

Data sourced from the Crystallography Open Database (COD), entry 2102973.

The unit cell contains four molecules (Z = 4) of this compound. The packing of these molecules within the crystal lattice is a result of a delicate balance of various intermolecular forces, which are discussed in detail in the subsequent section.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Pi-Pi Stacking)

The supramolecular assembly of this compound is primarily directed by a network of intermolecular hydrogen bonds. The amide group (-CONH-) and the pyridine ring are key participants in these interactions. Specifically, a significant hydrogen bond is observed between the amide N-H group as the donor and the nitrogen atom of the pyridine ring of an adjacent molecule as the acceptor. This N—H···N interaction plays a crucial role in linking the molecules into chains.

In addition to hydrogen bonding, π-π stacking interactions contribute to the stabilization of the crystal structure. These interactions occur between the aromatic rings of neighboring molecules. The planarity of the benzylidene and pyridine rings facilitates their parallel or near-parallel alignment, allowing for attractive non-covalent interactions between their π-electron systems. The centroid-to-centroid distances between stacked rings are indicative of the strength of these interactions and are typically in the range of 3.3 to 3.8 Å in related structures. While specific distances for the title compound require further analysis of the crystallographic data, the presence of these interactions is a characteristic feature of the packing in similar pyridine carboxamide derivatives. nih.govresearchgate.net No halogen bonding is present in this structure as there are no halogen atoms in the molecule.

Stereochemical Assignment (E/Z Isomerism)

The this compound molecule contains a carbon-nitrogen double bond (C=N) in the benzylideneamino moiety, which can exist as either the E (entgegen) or Z (zusammen) isomer. The crystallographic analysis of this compound unequivocally establishes its stereochemistry in the solid state.

The deposited crystal structure (COD ID 2102973) is explicitly named N-[(Z)-benzylideneamino]pyridine-4-carboxamide. nih.gov This indicates that the substituents of higher priority on each atom of the C=N double bond are on the same side. For the iminic carbon, the phenyl group has a higher priority than the hydrogen atom. For the iminic nitrogen, the pyridine-4-carboxamide group has a higher priority than the lone pair of electrons. The arrangement of these higher-priority groups on the same side of the double bond confirms the Z configuration.

Computational Chemistry and Theoretical Investigations of N Benzylideneamino Pyridine 4 Carboxamide

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to study the electronic structure and properties of molecules. For N-(benzylideneamino)pyridine-4-carboxamide, DFT calculations, often employing the B3LYP functional with a 6-311G++(d,p) basis set, have been instrumental in elucidating its fundamental chemical characteristics.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity.

In studies of N'-benzylideneisonicotinohydrazide derivatives, the HOMO is typically localized over the benzylidene moiety, while the LUMO is distributed across the pyridine (B92270) ring and the hydrazone linkage. This distribution indicates that the benzylidene portion is the most probable site for electrophilic attack, whereas the pyridine-hydrazone segment is more susceptible to nucleophilic attack.

A smaller HOMO-LUMO gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. For a related compound, (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide, the calculated HOMO-LUMO energy gap is relatively large, suggesting that the molecule is chemically hard and kinetically stable. The specific energies for such derivatives can be used to infer the properties of the parent compound.

Table 1: Frontier Molecular Orbital Energies and Energy Gap for a Representative Isonicotinohydrazide Derivative

Parameter Energy (eV)
EHOMO -6.04
ELUMO -1.59

Note: Data is based on a representative N'-benzylideneisonicotinohydrazide derivative and serves as an illustrative example.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of varying electron density, typically color-coded for clarity.

For this compound and its analogues, MEP maps reveal that the most negative potential (red and yellow regions), indicating electron-rich areas, is concentrated around the electronegative oxygen and nitrogen atoms of the carboxamide group and the pyridine ring nitrogen. These sites are the most probable targets for electrophilic attack. Conversely, the regions of positive potential (blue regions), which are electron-deficient, are primarily located around the hydrogen atoms, particularly the N-H proton of the hydrazone linkage. These areas are susceptible to nucleophilic attack. The green regions represent areas with a neutral or zero potential.

This visual representation of charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the biological activity of the molecule.

Simulation of Vibrational Spectra and Potential Energy Distribution (PED)

Theoretical vibrational analysis using DFT allows for the prediction of the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure and assign specific vibrational modes.

For derivatives of N'-benzylideneisonicotinohydrazide, DFT calculations have been used to assign the characteristic vibrational frequencies. The Potential Energy Distribution (PED) analysis further helps in characterizing each vibrational mode by quantifying the contribution of different internal coordinates (bond stretching, angle bending, etc.) to each normal mode of vibration.

Key vibrational modes for this compound include:

N-H stretching: Typically observed in the range of 3200-3300 cm⁻¹.

C=O stretching: The carbonyl group vibration is a strong band usually found around 1660-1680 cm⁻¹.

C=N stretching: The imine group stretching vibration appears in the region of 1580-1620 cm⁻¹.

Pyridine ring vibrations: Characteristic C=C and C=N stretching modes of the pyridine ring are observed in the 1400-1600 cm⁻¹ range.

N-N stretching: This vibration is typically found around 1050-1150 cm⁻¹.

The close agreement between the theoretically calculated and experimentally observed vibrational frequencies validates the optimized molecular geometry and the computational method used.

Time-Dependent Density Functional Theory (TDDFT) for UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TDDFT) is a computational method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. By calculating the excitation energies and oscillator strengths of electronic transitions, TDDFT can determine the maximum absorption wavelengths (λmax).

For isonicotinic hydrazone derivatives, experimental UV-Vis spectra typically show maximum absorption in the range of 320 to 330 nm. These absorptions are generally attributed to π → π* and n → π* electronic transitions within the conjugated system of the molecule. TDDFT calculations can simulate these transitions, providing theoretical λmax values that can be compared with experimental data. The calculations help in understanding the nature of the electronic transitions, often revealing that the lowest energy transition corresponds to the HOMO → LUMO excitation. The agreement between theoretical and experimental spectra confirms the accuracy of the computational model in describing the electronic properties of the molecule.

Calculation of Quantum Chemical Descriptors

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to further quantify the reactivity and stability of this compound. These descriptors provide a deeper understanding of the molecule's electronic properties.

Ionization Potential (I): Approximated as I ≈ -EHOMO. It represents the energy required to remove an electron.

Electron Affinity (A): Approximated as A ≈ -ELUMO. It is the energy released when an electron is added.

Electronegativity (χ): Calculated as χ = (I + A) / 2. It measures the molecule's ability to attract electrons.

Chemical Hardness (η): Calculated as η = (I - A) / 2. It measures the resistance to charge transfer. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): Calculated as S = 1 / (2η). It is the reciprocal of hardness and indicates higher reactivity.

Electrophilicity Index (ω): Calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). It quantifies the energy stabilization when the system acquires an additional electronic charge from the environment.

These descriptors are invaluable in quantitative structure-activity relationship (QSAR) studies, where they can be correlated with biological activities.

Table 2: Calculated Quantum Chemical Descriptors for a Representative Isonicotinohydrazide Derivative

Descriptor Value (eV)
Ionization Potential (I) 6.04
Electron Affinity (A) 1.59
Electronegativity (χ) 3.82
Chemical Hardness (η) 2.23
Chemical Softness (S) 0.22

Note: Data is based on a representative N'-benzylideneisonicotinohydrazide derivative and serves as an illustrative example.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. This method is extensively used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

Derivatives of (E)-N'-benzylideneisonicotinohydrazide have been the subject of molecular docking studies against various biological targets, particularly those related to infectious diseases like tuberculosis. For instance, these compounds have been docked into the active site of enzymes such as Lipoate Protein Ligase B (LipB) from Mycobacterium tuberculosis.

These studies typically reveal that the this compound scaffold can fit snugly within the binding pocket of the target protein. The binding is often stabilized by a network of intermolecular interactions, including:

Hydrogen Bonds: The hydrogen bond donor (N-H) and acceptor (C=O, pyridine N) groups of the ligand can form crucial hydrogen bonds with amino acid residues in the active site of the protein.

Hydrophobic Interactions: The aromatic rings (benzylidene and pyridine) can engage in hydrophobic and π-π stacking interactions with nonpolar residues of the protein.

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the interaction. Lower binding energies indicate a more stable complex and a higher predicted activity. For example, in a study against the LipB protein, a derivative of (E)-N'-benzylideneisonicotinohydrazide showed a high binding affinity of -10.5 kcal/mol, suggesting it could be a potent inhibitor. These computational predictions provide a strong basis for the synthesis and experimental evaluation of these compounds as potential therapeutic agents.

Computational Prediction of Binding Orientation and Interaction Strength with Biological Macromolecules (e.g., DNA, Enzymes)

Computational modeling, particularly molecular docking, serves as a pivotal tool in predicting how this compound and its derivatives interact with biological targets like DNA and enzymes. cmjpublishers.com These in silico methods forecast the most probable binding orientation of the ligand (the compound) within the active site of a macromolecule, which is crucial for its biological activity. cmjpublishers.com

Studies on pyridine-4-carbohydrazide Schiff base derivatives, the class to which this compound belongs, have utilized molecular docking to elucidate their interaction with DNA. cmjpublishers.com Using software like AutoDock Vina, researchers can simulate the binding process to identify the preferred binding mode. cmjpublishers.com For instance, docking studies have successfully predicted the binding of these derivatives into the minor groove of DNA. cmjpublishers.com The strength of this interaction is quantified by parameters such as binding energy and binding constants (Kb). Molecular docking has revealed negative Gibbs free energy values for these interactions, indicating that the binding process is spontaneous. cmjpublishers.com Specifically, binding constants have been determined to be in the range of 6.3×10⁴ to 7.4×10⁴ M⁻¹, signifying strong binding properties. cmjpublishers.com

Beyond DNA, the binding of related pyridine carboxamide derivatives with enzymes has also been extensively modeled. mdpi.com Molecular docking has been employed to demonstrate the binding mode of these compounds with enzymes like urease. mdpi.com These simulations are critical for understanding the inhibitory action of the compounds, providing insights that guide the development of more potent enzyme inhibitors. mdpi.com

The general process for these predictions involves several key steps: preparation of the ligand and the macromolecule, the docking simulation itself, and a thorough post-docking analysis to interpret the results. cmjpublishers.com Ligand preparation often includes geometry optimization using methods like density functional theory (DFT) to achieve the lowest energy conformation before the simulation. cmjpublishers.com

Characterization of Key Interactions at the Binding Site (e.g., Hydrogen Bonds, Pi-Pi Stacking, Van der Waals Forces)

Once the binding orientation is predicted, computational tools are used to characterize the specific non-covalent interactions that stabilize the ligand-macromolecule complex. These interactions are fundamental to the compound's biological efficacy.

When interacting with DNA, derivatives of this compound are stabilized primarily through minor groove binding. cmjpublishers.com The key interactions identified through visualization software like Biovia Discovery Studio include:

Hydrogen Bonds: These are crucial for the specificity and stability of the binding. The amide and imine groups of the carboxamide structure are potential sites for hydrogen bonding with the base pairs in the DNA groove.

Pi-Pi Stacking: The aromatic planar structures, including the benzylidene and pyridine rings, can engage in pi-pi stacking interactions with the DNA base pairs, further anchoring the molecule. cmjpublishers.com

In the context of enzyme inhibition, similar interactions are observed. For pyridine carboxamide derivatives binding to the urease enzyme, molecular docking studies have highlighted the importance of a combination of forces. mdpi.com Key interactions at the enzyme's active site include hydrogen bonding, π–π interactions, and van der Waals forces, which collectively contribute to the inhibition of the enzyme. mdpi.com

Table 1: Summary of Key Molecular Interactions

Interaction Type Biological Target Role in Binding
Hydrogen Bonding DNA, Enzymes Provides specificity and stability to the ligand-target complex. mdpi.com
Pi-Pi Stacking DNA, Enzymes Anchors the aromatic rings of the ligand to the target. cmjpublishers.commdpi.com
Van der Waals Forces DNA, Enzymes Contributes to the overall stability of the complex through close contacts. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. For derivatives of pyridine-4-carboxamide, 3D-QSAR models have been developed to understand the structural requirements for their anti-inflammatory activity. researchgate.net

These models, including k-Nearest Neighbor (kNN), Partial Least Squares Regression (PLRS), and Multiple Linear Regression (MLR), help identify the key molecular features that influence a compound's potency. researchgate.net The analyses suggest that both steric and electrostatic fields around the molecule are critical. researchgate.net For instance, 3D-QSAR studies on related 4-thiazolidinones derived from pyridine-4-carboxamide indicated that the presence of electron-withdrawing groups, such as chloro (-Cl) or nitro (-NO₂) groups, on the phenyl ring was favorable for activity. researchgate.net This information is invaluable for lead optimization, as it guides medicinal chemists in designing new molecules with potentially improved activity before they are synthesized. researchgate.netnih.gov

Pharmacophore modeling is another crucial technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. By analyzing a set of active compounds, a pharmacophore model can be generated, which serves as a template for designing new, potentially more potent, molecules.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations are used to assess the conformational stability of the this compound and its derivatives when bound to a biological target. nih.govmdpi.com

By simulating the movements of atoms in the complex over a period, typically nanoseconds, researchers can analyze the stability of the binding. nih.gov Key metrics evaluated during MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD plot over time suggests that the complex has reached equilibrium and the ligand is stably bound. nih.govmdpi.com For example, simulations of related pyridine derivatives have shown stable RMSD values, indicating good convergence and a stable complex. mdpi.com

Root Mean Square Fluctuation (RMSF): This metric analyzes the fluctuation of individual amino acid residues in the protein. It helps identify which parts of the protein are flexible and which are rigid upon ligand binding. Minor fluctuations in the active site residues suggest stable interactions with the ligand. mdpi.com

These simulations provide deeper insights into the thermodynamic properties of binding and confirm the stability of interactions predicted by docking studies. mdpi.com

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Pharmacokinetic Profiling

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME prediction tools allow for the early assessment of a compound's likely behavior in the body, reducing the time and cost associated with experimental screening. auctoresonline.org

For pyridine-4-carbohydrazide derivatives, computational tools like pkCSM-Pharmacokinetics have been used to predict a range of ADME properties. auctoresonline.org

Absorption: Human Intestinal Absorption (HIA) is a key parameter for oral bioavailability. Predictions for pyridine-4-carbohydrazide derivatives show HIA values ranging from 83.21% to 96.43%, which is considered indicative of good absorption. auctoresonline.org

Distribution: This property relates to how a compound spreads throughout the body. Predictions can include parameters like blood-brain barrier (BBB) penetration and plasma protein binding.

Metabolism: A crucial aspect is the compound's interaction with cytochrome P450 (CYP) enzymes, which are responsible for metabolizing most drugs. In silico models can predict whether a compound is likely to be a substrate or an inhibitor of specific CYP isoforms, which is important for avoiding drug-drug interactions. auctoresonline.org

Excretion: This involves predicting the pathways through which the compound is eliminated from the body.

Toxicity: Early prediction of potential toxicity, such as hepatotoxicity, is also a critical component of in silico profiling. jonuns.com

While some derivatives show favorable ADME profiles, challenges such as limited aqueous solubility and potential interactions with P-glycoprotein have also been predicted, highlighting areas for structural modification. auctoresonline.org

Table 2: Predicted In Silico ADME Properties for Pyridine-4-Carbohydrazide Derivatives

ADME Parameter Predicted Outcome Implication
Human Intestinal Absorption (HIA) 83.21% to 96.43% auctoresonline.org Favorable for oral bioavailability. mdpi.comauctoresonline.org
Aqueous Solubility Low auctoresonline.org May pose challenges for absorption and formulation. auctoresonline.org
P-glycoprotein Interaction Potential substrate/inhibitor auctoresonline.org May affect drug distribution and lead to interactions. auctoresonline.org
CYP450 Inhibition Potential for inhibition of certain isoforms auctoresonline.org Risk of drug-drug interactions. auctoresonline.org

Coordination Chemistry of N Benzylideneamino Pyridine 4 Carboxamide As a Ligand

Chelation Behavior and Identification of Donor Atoms (Nitrogen, Oxygen)

N'-(benzylidene)isonicotinohydrazide typically acts as a bidentate or tridentate ligand, coordinating with metal ions through its nitrogen and oxygen atoms. The primary donor sites involved in chelation are the azomethine nitrogen and the carbonyl oxygen of the amide group. amazonaws.comamazonaws.com Infrared (IR) spectroscopy is a key tool for identifying these donor atoms. Upon complexation, a characteristic shift to a lower frequency (wavenumber) is observed for the C=O stretching vibration, while the C=N stretching vibration also shifts, indicating the involvement of both the carbonyl oxygen and the azomethine nitrogen in coordination to the metal center. amazonaws.comamazonaws.com

In some cases, the ligand can exhibit different coordination modes. It can coordinate in its neutral keto form or, upon deprotonation, in its enolic form, where the oxygen atom of the C-O- group participates in bonding. researchgate.net This versatility allows for the formation of stable five- or six-membered chelate rings with the metal ion. Furthermore, the pyridine (B92270) nitrogen can also participate in coordination, allowing the ligand to act in a tridentate fashion, bridging metal centers, or forming more complex polynuclear structures. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N'-(benzylidene)isonicotinohydrazide is generally achieved by reacting the ligand with a corresponding metal salt in a suitable solvent, often with heating to facilitate the reaction. rdd.edu.iq

A wide range of transition metal complexes with N'-(benzylidene)isonicotinohydrazide and its derivatives have been synthesized and characterized. These include complexes with copper(II), nickel(II), cobalt(II), iron(III), zinc(II), manganese(II), platinum(II), and palladium(II). researchgate.netnih.govresearchgate.netcovenantuniversity.edu.ng

The stoichiometry of these complexes can vary, with common metal-to-ligand ratios being 1:1 and 1:2. nih.gov Characterization is typically performed using a combination of elemental analysis, spectroscopic methods (IR, UV-Vis, NMR), magnetic susceptibility measurements, and conductivity measurements. researchgate.netresearchgate.netcovenantuniversity.edu.ng For instance, molar conductance values often indicate the non-electrolytic nature of the complexes, suggesting that the anions are part of the coordination sphere. mocedes.org

Table 1: Examples of Synthesized Transition Metal Complexes with Isoniazid-derived Schiff Bases

Metal IonLigand DerivativeProposed GeometryReference
Cu(II)N'-(2-hydroxybenzylidene)isonicotinohydrazideSquare Planar nih.gov
Ni(II)N'-(benzylidene)isonicotinohydrazideOctahedral nih.gov
Co(II)N'-(2-hydroxybenzylidene)isonicotinohydrazideOctahedral nih.gov
Fe(III)N'-(4-Chlorobenzoyl)isonicotinohydrazideOctahedral scispace.com
Zn(II)(E)-N'-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide- covenantuniversity.edu.ng
Mn(II)(E)-N'-(2,4-dihydroxybenzylidene)nicotinohydrazideTetrahedral Pyramidal researchgate.net
Pt(II)(E)-N'-(2,4-dihydroxybenzylidene)nicotinohydrazideTetrahedral researchgate.net
Pd(II)(E)-N'-(2,4-dihydroxybenzylidene)nicotinohydrazideOctahedral researchgate.net

The coordination chemistry of N'-(benzylidene)isonicotinohydrazide and related Schiff bases extends to lanthanide ions. Lanthanide complexes are of particular interest due to their unique luminescent and magnetic properties. researchgate.nettandfonline.com Complexes with lanthanum(III), cerium(III), neodymium(III), samarium(III), europium(III), gadolinium(III), dysprosium(III), and erbium(III) have been synthesized. researchgate.nettandfonline.comnih.gov In these complexes, the Schiff base ligand often coordinates alongside other ligands, such as nitrates or water molecules, leading to high coordination numbers (e.g., 10), which are characteristic of lanthanide ions. nih.gov The characterization of these complexes confirms that the Schiff base ligand effectively transfers energy to the lanthanide ion, resulting in the characteristic luminescence of the metal. researchgate.net

Information on the formation of complexes with actinide metal ions is less common in the available literature. However, complexes of the related ligand isonicotinic acid (2-hydroxybenzylidene)hydrazide with the uranyl ion (UO2(II)) have been reported, suggesting that actinide complexation is possible. nih.gov

Structural Elucidation of Metal Complexes (e.g., Octahedral, Square-Pyramidal, Trigonal Bipyramidal Geometries)

The geometry of the metal complexes formed with N'-(benzylidene)isonicotinohydrazide is influenced by the nature of the metal ion, its oxidation state, the metal-to-ligand ratio, and the coordination environment. A variety of geometries have been proposed based on spectroscopic and magnetic data.

Octahedral: This is a common geometry for many transition metal complexes, including those of Ni(II), Co(II), and Fe(III). nih.govnih.govnih.gov In a typical 1:2 (metal:ligand) complex, two tridentate Schiff base ligands can occupy the six coordination sites around the metal ion. amazonaws.com

Square-Pyramidal: This geometry has been suggested for some vanadyl(IV) complexes. rdd.edu.iq

Square Planar: This geometry is often observed for Cu(II) and Ni(II) complexes. nih.govjournalajacr.com

Tetrahedral: Tetrahedral geometries have been proposed for some Zn(II) and Cd(II) complexes. rdd.edu.iqjournalajacr.com

Single-crystal X-ray diffraction studies provide definitive structural information. For example, the crystal structure of a Ni(II) complex with a related aroylhydrazone ligand confirmed a slightly distorted square-planar coordination environment. nih.gov Similarly, a Co(III) complex with a Schiff base derived from isonicotinohydrazide was found to have a distorted octahedral geometry. amazonaws.com

Spectroscopic and Electrochemical Properties of Metal Complexes (e.g., EPR, Redox Behavior)

Spectroscopic techniques are fundamental in characterizing the electronic structure and properties of these metal complexes.

Electronic Spectra (UV-Vis): The electronic spectra of the complexes typically show bands corresponding to intra-ligand transitions (π → π* and n → π*) and ligand-to-metal charge transfer (LMCT) bands. amazonaws.com The appearance of new bands or shifts in the position of existing bands upon complexation provides evidence of coordination. amazonaws.com For transition metal complexes, d-d transition bands can also be observed, which are useful in determining the geometry of the complex. amazonaws.com

Electron Paramagnetic Resonance (EPR): EPR spectroscopy is a powerful tool for studying paramagnetic complexes, particularly those of Cu(II). nih.gov The EPR spectra of Cu(II) complexes with isoniazid-derived Schiff bases provide information about the coordination environment and the nature of the metal-ligand bonding. researchgate.netnih.gov The g-values obtained from the spectra can help to elucidate the geometry of the complex and the nature of the ground electronic state. researchgate.net

Redox Behavior: Cyclic voltammetry is used to study the redox properties of these complexes. The redox potentials of the metal complexes are often shifted compared to the free ligand, indicating that the coordination environment influences the electron transfer properties. researchgate.net Studies on related systems have shown both reversible and irreversible redox processes, corresponding to metal-centered or ligand-centered electron transfers. nih.gov

Impact of Metal Complexation on Ligand Properties and Reactivity

The coordination of a metal ion to the N'-(benzylidene)isonicotinohydrazide ligand significantly alters its physical and chemical properties.

Electronic Properties: Metal coordination influences the electron density distribution within the ligand. The shifts observed in IR and NMR spectra upon complexation are direct evidence of this electronic perturbation. amazonaws.com This change in electronic structure can affect the reactivity of the ligand.

Thermal Stability: Thermal analysis studies, such as thermogravimetric analysis (TGA), have shown that the metal complexes often exhibit different thermal stability compared to the free ligand. amazonaws.com

Biological Activity: A prominent impact of metal complexation is the enhancement of the biological activity of the Schiff base ligand. Many studies have reported that the metal complexes of isoniazid-derived Schiff bases show enhanced antibacterial, antifungal, and antioxidant activities compared to the free ligand. amazonaws.comamazonaws.comjournalajacr.com This is often explained by chelation theory, which suggests that the polarity of the metal ion is reduced upon chelation, increasing the lipophilicity of the complex and facilitating its transport across biological membranes.

Catalytic Applications of N Benzylideneamino Pyridine 4 Carboxamide and Its Metal Complexes

Homogeneous Catalysis Utilizing N-(benzylideneamino)pyridine-4-carboxamide Metal Complexes

Metal complexes of this compound are effective catalysts in a variety of homogeneous reactions. These complexes, featuring transition metals such as copper, cobalt, nickel, and palladium, have demonstrated significant activity in oxidation, reduction, and carbon-carbon bond-forming reactions. scispace.comtijer.orgresearchgate.net The solubility of these complexes in common organic solvents facilitates their use in liquid-phase reactions, allowing for mild reaction conditions and high selectivity.

For instance, manganese(II) complexes of pyridine-based Schiff bases have been shown to be excellent catalysts for the epoxidation of alkenes, such as cyclohexene (B86901), using molecular oxygen as the oxidant. rsc.org These reactions can achieve high conversion rates and selectivity for the corresponding epoxide under mild temperatures. rsc.org Similarly, cobalt(II) Schiff base complexes are known to catalyze the oxygenation of alkenes. scispace.com

In the realm of condensation reactions, copper(II) complexes of pyridine-based Schiff bases have been successfully employed as catalysts for Claisen-Schmidt condensation to synthesize chalcone (B49325) derivatives. mdpi.com These reactions often exhibit high yields, demonstrating the efficiency of these catalysts in promoting the formation of carbon-carbon bonds. mdpi.com

Table 1: Representative Homogeneous Catalytic Applications of Pyridine (B92270) Schiff Base Metal Complexes

Catalyst TypeReactionSubstrateProductYield (%)Reference
Manganese(II)-Pyridine Schiff BaseEpoxidationCyclohexeneEpoxycyclohexane99.6 rsc.org
Copper(II)-Pyridine Schiff BaseClaisen-Schmidt CondensationVarious aldehydes and acetophenoneChalcone derivatives>90 mdpi.com
Cobalt(II) Schiff BaseOxygenationAlkenesOxygenated products- scispace.com

Note: The data presented is based on analogous pyridine Schiff base systems due to the limited specific data on this compound.

Heterogeneous Catalysis with Supported this compound Complexes

To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, researchers have focused on immobilizing this compound metal complexes on solid supports. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. Common support materials include silica (B1680970) gel, polymers, and magnetic nanoparticles. tandfonline.comresearchgate.net

For example, platinum-pyridine Schiff base complexes immobilized on silica gel have been reported as efficient and reusable catalysts for hydrosilylation reactions. tandfonline.com Similarly, a copper(II) Schiff base complex supported on Fe3O4 nanoparticles has been utilized as a magnetically separable nanocatalyst for the synthesis of pyrano[2,3-b]pyridine-3-carboxamide derivatives. researchgate.net This catalyst could be easily recovered using an external magnet and reused multiple times without a significant loss in its catalytic activity. researchgate.net

The use of solid supports not only facilitates catalyst recovery but can also enhance catalytic performance by preventing catalyst aggregation and providing a high surface area for the reaction.

Table 2: Examples of Heterogeneous Catalysis using Supported Pyridine Schiff Base Complexes

Catalyst SystemSupport MaterialReaction TypeKey AdvantageReference
Platinum-Pyridine Schiff BaseSilica GelHydrosilylationReusability tandfonline.com
Copper(II) Schiff BaseFe3O4 NanoparticlesMulti-component synthesisMagnetic separability, Reusability researchgate.net
Cobalt(II) Schiff BasePolymerOxidationReusability researchgate.net

Note: This table is illustrative and based on findings from similar supported pyridine Schiff base complexes.

Mechanisms of Catalysis: Role of the Ligand Structure and Metal Center in Turnover Frequencies and Selectivity

The catalytic activity of this compound metal complexes is intricately linked to the electronic and steric properties of both the ligand and the metal center. The Schiff base ligand, with its imine nitrogen and the pyridine ring nitrogen, acts as a versatile chelating agent that can stabilize the metal ion in various oxidation states. dergipark.org.tr

The general mechanism for many catalytic reactions involving these complexes involves the coordination of the substrate to the metal center, followed by activation and subsequent transformation. youtube.com For instance, in oxidation reactions, the metal center can facilitate the transfer of an oxygen atom to the substrate. The electronic properties of the substituents on the benzylidene ring of the ligand can influence the electron density at the metal center, thereby modulating its catalytic activity. Electron-donating groups can enhance the catalytic activity in some cases, while electron-withdrawing groups might be beneficial in others, depending on the specific reaction mechanism.

Potential Industrial Applications in Organic Synthesis and Polymerization

The catalytic versatility of this compound metal complexes suggests their potential for various industrial applications. In organic synthesis, these catalysts can be employed in the production of fine chemicals and pharmaceutical intermediates. tijer.org Their ability to catalyze oxidation, reduction, and condensation reactions under mild conditions makes them attractive for developing greener and more sustainable chemical processes. researchgate.net

For example, the efficient synthesis of chalcones, which are precursors to various biologically active compounds, highlights a potential application in the pharmaceutical industry. mdpi.com Furthermore, their use in epoxidation reactions is relevant to the production of epoxy resins and other valuable chemical intermediates. rsc.org

In the field of polymerization, Schiff base metal complexes are known to act as catalysts for various polymerization reactions. While specific studies on this compound in this context are limited, related transition metal complexes are used as catalysts in the oligomerization of ethylene (B1197577) and other vinyl monomers. tijer.org The ability to tune the ligand structure offers the potential to control the polymer's molecular weight and properties.

The development of robust heterogeneous versions of these catalysts is particularly important for their industrial viability, as it simplifies product purification and reduces operational costs. researchgate.net

Mechanistic Studies of Reactions Involving N Benzylideneamino Pyridine 4 Carboxamide

Detailed Reaction Mechanisms of Schiff Base Formation

The formation of N-(benzylideneamino)pyridine-4-carboxamide, a Schiff base, proceeds through the condensation reaction of a primary amine with an aldehyde. In this specific case, the reactants are typically isonicotinohydrazide (pyridine-4-carbohydrazide) and benzaldehyde (B42025). The reaction mechanism is a well-established process involving two key stages: the formation of a carbinolamine intermediate and its subsequent dehydration. derpharmachemica.com

Step 1: Nucleophilic Attack and Carbinolamine Formation

The reaction initiates with the nucleophilic attack of the primary amino group (-NH₂) of isonicotinohydrazide on the electrophilic carbonyl carbon of benzaldehyde. The lone pair of electrons on the nitrogen atom forms a new carbon-nitrogen bond. Simultaneously, the pi electrons of the carbonyl group move to the oxygen atom, creating an alkoxide ion. This is followed by a proton transfer, typically from the nitrogen atom to the oxygen atom, resulting in a neutral tetrahedral intermediate known as a carbinolamine or hemiaminal.

Step 2: Dehydration

Under acidic conditions, the hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water). The lone pair of electrons on the adjacent nitrogen atom then helps to expel the water molecule, forming a double bond between the carbon and nitrogen atoms. This results in the formation of a resonance-stabilized iminium ion.

Step 3: Deprotonation

Finally, a base (which can be a water molecule or the conjugate base of the acid catalyst) removes a proton from the nitrogen atom to neutralize the charge, yielding the final Schiff base product, this compound, and regenerating the acid catalyst.

The general scheme for this reaction is as follows:

Pyridine-4-carbohydrazide + Benzaldehyde ⇌ Carbinolamine Intermediate ⇌ this compound + Water

Several pyridine-based Schiff bases have been synthesized through similar condensation reactions, for instance, by reacting pyridine-4-carbaldehyde with various primary amines. researchgate.netresearchgate.net

Investigation of Nucleophilic and Electrophilic Attack on the Imine (C=N) Bond

The imine or azomethine group (C=N) is the central functional group in this compound and is a key site for both nucleophilic and electrophilic attacks. The reactivity of this bond is dictated by the electronegativity difference between the carbon and nitrogen atoms, which makes the bond polar.

Nucleophilic Attack:

The imine carbon is electrophilic due to the electron-withdrawing nature of the nitrogen atom. This makes it susceptible to attack by nucleophiles. The reaction is analogous to the nucleophilic addition to a carbonyl group. The nucleophile adds to the carbon atom, and the pi electrons of the C=N bond move to the nitrogen atom, forming an anionic intermediate which is then typically protonated. The reactivity can be enhanced by the presence of electron-withdrawing groups on the aromatic rings.

Electrophilic Attack:

The nitrogen atom of the imine group possesses a lone pair of sp² hybridized electrons, making it basic and nucleophilic. derpharmachemica.com It can be attacked by electrophiles, most commonly a proton. Protonation of the imine nitrogen significantly increases the electrophilicity of the imine carbon, making it much more susceptible to attack by even weak nucleophiles. This is a common first step in the acid-catalyzed hydrolysis of Schiff bases, which is the reverse of their formation.

Pyridine (B92270) Ring Reactivity: Electrophilic Aromatic Substitution, Nucleophilic Aromatic Substitution, and Addition Reactions

The pyridine ring within this compound exhibits a distinct reactivity pattern influenced by the electronegative nitrogen atom and the substituent at the 4-position.

Electrophilic Aromatic Substitution (EAS):

The pyridine ring is generally unreactive towards electrophilic aromatic substitution compared to benzene (B151609). uoanbar.edu.iqyoutube.com This reduced reactivity is due to two main factors:

The electronegative nitrogen atom withdraws electron density from the ring via an inductive effect (-I effect), deactivating it towards attack by electrophiles. uoanbar.edu.iqlibretexts.org

In the acidic conditions often required for EAS reactions, the basic nitrogen atom is protonated, forming a pyridinium ion. uoanbar.edu.iqlibretexts.org The positive charge on the nitrogen further deactivates the ring, making it highly resistant to electrophilic attack.

When EAS does occur, it requires vigorous conditions and the substitution preferentially takes place at the 3-position (meta to the nitrogen). youtube.comlibretexts.org Attack at the 2- or 4-position leads to an unstable resonance intermediate where a positive charge is placed directly on the electronegative nitrogen atom. youtube.com The carboxamide-based substituent at the 4-position is also electron-withdrawing, which would further deactivate the ring to EAS. Friedel-Crafts reactions are generally not successful with pyridine. uoanbar.edu.iqlibretexts.org

Reaction TypeReactivity Compared to BenzenePreferred Position of AttackRationale
Electrophilic Aromatic Substitution Highly DeactivatedC-3 (meta)Electron-withdrawing nitrogen; formation of pyridinium ion under acidic conditions. uoanbar.edu.iqlibretexts.org
Nucleophilic Aromatic Substitution ActivatedC-2, C-4 (ortho, para)Electron-deficient ring, especially at ortho and para positions. uoanbar.edu.iqwikipedia.org
N-Addition (Alkylation, Protonation) ReactiveNitrogen AtomBasic lone pair on the nitrogen atom. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions (ortho and para to the nitrogen). uoanbar.edu.iqwikipedia.org The electron-withdrawing nitrogen atom makes the ring carbons electron-deficient and thus susceptible to attack by nucleophiles. The generally accepted mechanism is a two-step addition-elimination process (SNAr) that proceeds through a negatively charged intermediate called a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge in this intermediate is stabilized by delocalization onto the electronegative nitrogen atom. wikipedia.org

A classic example of NAS on pyridine is the Chichibabin reaction, where pyridine reacts with sodium amide to form 2-aminopyridine. wikipedia.orgwikipedia.org In the case of this compound, the entire substituent at the 4-position could potentially act as a leaving group in a hypothetical SNAr reaction at that position.

Addition Reactions at Nitrogen:

The nitrogen atom in the pyridine ring has a lone pair of electrons in an sp² orbital that is available for bonding with electrophiles. uoanbar.edu.iqwikipedia.org It readily reacts with Lewis acids, including protons and alkyl halides. wikipedia.org This leads to the formation of N-substituted pyridinium salts, which places a positive charge on the ring and further enhances the ring's susceptibility to nucleophilic attack. wikipedia.org

Cyclization Reactions and Formation of Novel Heterocyclic Rings from this compound Precursors

The structure of this compound, featuring an amide linkage, an imine bond, and two aromatic rings, serves as a versatile scaffold for the synthesis of novel heterocyclic systems. Cyclization reactions can involve the inherent functionalities of the molecule or its reaction with external reagents.

For instance, lithiated N-benzyl pyridine carboxamides are known to undergo intramolecular cyclization by attacking the pyridine ring, leading to the formation of partially saturated pyrrolopyridines. manchester.ac.uk While the specific precursor is different, this demonstrates a pathway for cyclization involving the carboxamide side chain and the pyridine ring.

Another potential pathway involves the atoms of the hydrazone moiety (-C(=O)NHN=CH-). This reactive portion of the molecule can participate in cyclization reactions with various reagents to form new heterocyclic rings. For example, reaction with chloroacetyl chloride or thioglycolic acid could lead to the formation of azetidin-2-one or thiazolidin-4-one rings, respectively, attached to the hydrazone nitrogen.

Furthermore, enyne-carbodiimides have been used to generate didehydropyridine intermediates that undergo cascade cyclizations to form complex fused heterocyclic systems like 5,6-dihydrobenzo[c] wikipedia.orgwikipedia.orgnaphthyridine. nih.gov This highlights advanced strategies where activated pyridine precursors can lead to novel ring structures. The synthesis of various heterocyclic compounds, such as oxopyrimidines and thiopyrimidines, has been achieved starting from 2-amino pyridine derivatives, demonstrating the utility of the pyridine scaffold in building more complex molecules. researchgate.net

Kinetic Studies and Mechanistic Insights Derived from Experimental and Computational Approaches

Kinetic and computational studies are crucial for elucidating the detailed mechanisms of reactions involving this compound. While specific studies on this exact molecule are not widely reported, analysis of related systems provides significant insight into the methodologies used.

Kinetic Studies:

Enzyme kinetic studies have been performed on pyridine carboxamide derivatives to understand their mode of action as inhibitors. For example, Lineweaver-Burk plots have been used to determine the mode of inhibition of urease by certain pyridine carboxamide derivatives, showing a competitive mode of inhibition for some compounds. mdpi.com Such studies are vital for understanding how these molecules interact with biological targets. For reactions involving this compound, kinetic analysis could determine reaction orders, rate constants, and activation energies, providing evidence for proposed mechanisms, such as the stepwise nature of Schiff base formation or nucleophilic substitution. Stopped-flow spectrophotometry has been employed to study the DNA binding kinetics of related acridinecarboxamides, revealing relationships between dissociation rates, binding affinities, and biological activity. nih.gov

Computational Approaches:

Computational chemistry offers powerful tools to investigate reaction mechanisms at a molecular level. Quantum-chemical calculations can be used to model transition states, reaction intermediates, and energy profiles for reactions like Schiff base formation, cyclization, or substitution reactions. For example, computational studies have been used to propose a transition-state model and mechanism for the alkylation of pyridine carboxamides. nih.gov These studies can analyze factors like steric hindrance and electronic properties (e.g., electrostatic potential maps) to explain experimental observations, such as reaction yields. nih.gov

Supramolecular Chemistry and Crystal Engineering of N Benzylideneamino Pyridine 4 Carboxamide

Design Principles for N-(benzylideneamino)pyridine-4-carboxamide-Based Supramolecular Architectures

The design of supramolecular architectures based on this compound and its derivatives is governed by the strategic interplay of various non-covalent interactions. The inherent functionalities of the molecule, including the pyridine (B92270) nitrogen, the amide group, and the aromatic rings, serve as primary recognition sites for self-assembly.

Key design principles revolve around the predictable nature of hydrogen bonding patterns, particularly the robust N—H⋯N and N—H⋯O synthons. The pyridine ring offers a reliable hydrogen bond acceptor site, while the amide group provides both a donor (N-H) and an acceptor (C=O). This dual functionality allows for the formation of extended chains, sheets, and more complex networks.

Furthermore, the benzylidene portion of the molecule can be systematically modified with various substituents. The introduction of different functional groups (e.g., halogens, hydroxyl, alkoxy groups) at various positions on the phenyl ring can significantly influence the resulting supramolecular assembly. These modifications can alter the electronic properties of the aromatic ring, affecting π-π stacking interactions, and can introduce new hydrogen bonding sites, thereby directing the crystal packing in a preconceived manner. The position of the substituent (ortho, meta, or para) is also a critical factor, as it can lead to different geometric isomers with distinct packing arrangements and supramolecular structures. nih.gov

Role of Intermolecular Interactions in Crystal Assembly

Hydrogen Bonding: A diverse array of hydrogen bonds has been observed in the crystal structures of isonicotinoyl hydrazones. These include:

N—H⋯N: This interaction, involving the amide proton and the pyridine nitrogen, is a common feature, often leading to the formation of one-dimensional chains.

N—H⋯O: The amide proton can also interact with the carbonyl oxygen of a neighboring molecule, resulting in dimeric or catemeric structures.

O—H⋯N and O—H⋯O: In derivatives containing hydroxyl substituents, these hydrogen bonds add another layer of complexity to the supramolecular assembly, often leading to the formation of intricate two- or three-dimensional networks. researchgate.net

Intramolecular Hydrogen Bonds: In certain derivatives, such as those with ortho-hydroxybenzylidene moieties, strong intramolecular O—H⋯N hydrogen bonds are formed, which can influence the planarity of the molecule and its subsequent intermolecular interactions. researchgate.netnih.gov

The following table summarizes the types of hydrogen bonds observed in a series of N-isonicotinoyl arylaldehydehydrazones. nih.gov

Interaction TypeDonorAcceptorRole in Supramolecular Structure
N—H⋯NAmide N-HPyridine NFormation of 1D chains
N—H⋯OAmide N-HCarbonyl ODimer and chain formation
O—H⋯NPhenolic O-HPyridine NCross-linking of chains, 2D/3D networks
O—H⋯OPhenolic O-HCarbonyl OFormation of extended networks
C—H⋯OAromatic C-HCarbonyl OStabilization of primary motifs
C—H⋯NAromatic C-HPyridine NReinforcement of crystal packing
C—H⋯πAromatic C-HAromatic ringDirection of molecular orientation

Pi-Pi Interactions: Aromatic π-π stacking interactions are another significant contributor to the crystal packing of these compounds. The parallel or offset stacking of the pyridine and benzene (B151609) rings helps to maximize van der Waals forces and contributes to the thermodynamic stability of the crystal. The interplanar distances and the degree of overlap between the aromatic rings are influenced by the electronic nature and steric bulk of the substituents on the benzylidene ring. nih.gov

Crystal Packing Analysis and Polymorphism Studies of this compound Derivatives

The crystal packing of this compound derivatives is highly sensitive to subtle changes in molecular structure. The identity and position of substituents on the aryl ring can dramatically alter the supramolecular aggregation, leading to a variety of packing motifs. For instance, studies on a series of substituted isomers have shown that minor modifications can result in the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. nih.gov

The planarity of the molecule is also a key factor. While some derivatives exhibit a nearly planar conformation, others are twisted, with a significant dihedral angle between the pyridine and benzene rings. This conformational flexibility can give rise to different polymorphs, which are different crystalline forms of the same compound. Polymorphism is a critical consideration in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical properties such as solubility, melting point, and stability. While polymorphism has not been extensively documented for the parent this compound, the existence of different conformers and the variety of observed packing arrangements in its derivatives suggest a high potential for polymorphic behavior.

The table below presents crystallographic data for a selection of related isonicotinoyl hydrazone derivatives, illustrating the structural diversity within this class of compounds.

CompoundCrystal SystemSpace GroupKey Supramolecular MotifReference
(E)-N'-(2-Hydroxybenzylidene)isonicotinohydrazideMonoclinicP2/cIntramolecular O—H⋯N, Intermolecular N—H⋯N chains researchgate.net
N'-(4-Hydroxybenzylidene)isonicotinohydrazide--Intermolecular N—H⋯N, O—H⋯N, and O—H⋯O bonds researchgate.net
(E)-N′-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide--Intramolecular O-H⋯N, Intermolecular N—H⋯O chains nih.gov
N′-(3-Phenylallylidene)isonicotinohydrazideMonoclinic-Intermolecular N—H⋯O hydrogen bonds nih.gov

Applications of Supramolecular Structures in Material Science and Molecular Recognition

The ability of this compound and its derivatives to form well-defined supramolecular assemblies has led to their exploration in various applications within materials science and molecular recognition.

In materials science , the ordered arrangement of molecules in the solid state can give rise to desirable bulk properties. For example, the extensive hydrogen-bonding networks and π-π stacking interactions can lead to materials with high thermal stability. The porous structures that can be formed in some hydrazone complexes make them potential candidates for gas and vapor adsorption. nih.gov Furthermore, the Schiff base polymers, which share the azomethine linkage, are known for their potential applications as semiconductors, thermally resistant materials, and in optoelectronics.

In the realm of molecular recognition , the specific and directional nature of the intermolecular interactions in these compounds makes them attractive for the design of sensors and hosts for small molecules and ions. The hydrazone moiety is known to be involved in the coordination of metal ions, and the interaction of isonicotinoyl hydrazones with iron has been studied. nih.gov This chelating ability is also relevant to their biological activities. For instance, various derivatives of N'-(substituted benzylidene)isonicotinohydrazide have been synthesized and evaluated for their potent antimicrobial and antitubercular activities. researchgate.netnih.govbenthamscience.com The biological efficacy of these compounds is often linked to their ability to interact with specific biological targets through the same types of non-covalent interactions that govern their supramolecular assembly. Additionally, these compounds have been investigated as urease inhibitors and for the decontamination of wastewater, highlighting the versatility of this chemical scaffold. nih.gov

In Vitro Biological Activity and Mechanistic Insights of N Benzylideneamino Pyridine 4 Carboxamide Analogues

Antimicrobial Activity Studies

N-(benzylideneamino)pyridine-4-carboxamide analogues have been the subject of various studies to determine their potential as antimicrobial agents. This research has explored their efficacy against a range of pathogenic bacteria and fungi, with some investigations also touching upon their antiviral capabilities.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains (e.g., S. aureus, E. coli)

Derivatives of pyridine (B92270) carboxamide have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamide derivatives were tested for their antimicrobial efficacy. One of the most potent compounds, N-[3-chloro-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl] pyridine-4-carboxamide, exhibited a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL against both tested Gram-positive and Gram-negative bacteria. core.ac.uk This indicates a broad spectrum of activity. Other screened compounds from this series also showed significant activity against resistant strains of E. coli and S. aureus. core.ac.uk

In another study, N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues were synthesized and evaluated against extended-spectrum β-lactamase (ESBL) producing clinical strains of Escherichia coli. nih.govmdpi.com Two compounds, in particular, exhibited high activity. mdpi.com Molecular docking studies suggest that these compounds may act by inhibiting the β-lactamase enzyme. nih.govmdpi.com Similarly, nicotinic acid benzylidene hydrazide derivatives with specific substitutions (nitro and dimethoxy) were found to be among the most active against strains like S. aureus and E. coli. nih.gov

The antibacterial activity of Pyridine-2-Carboxaldehyde Isonicotinoyl Hydrazone (2-PINH), an isoniazid (B1672263) derivative, was evaluated against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 0.5 mg/ml against E. coli and 1 mg/ml against S. aureus. researchgate.net

Interactive Data Table: Antibacterial Activity of Selected this compound Analogues

Compound Test Organism MIC (µg/mL) Source
N-[3-chloro-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl] pyridine-4-carboxamide Gram +ve & Gram -ve bacteria 6.25 core.ac.uk
Pyridine-2-Carboxaldehyde Isonicotinoyl Hydrazone (2-PINH) E. coli 500 researchgate.net

Antifungal Activity Against Fungal Pathogens (e.g., C. albicans, A. niger)

The antifungal potential of this compound analogues has also been investigated. In the same study of N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamide derivatives, the compound N-[3-chloro-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl] pyridine-4-carboxamide showed pronounced antifungal activity. core.ac.uk It had an MIC of 1.56 µg/mL against Aspergillus niger and 3.12 µg/mL against other tested fungal strains. core.ac.uk

Nicotinic acid benzylidene hydrazide derivatives have also shown activity against Candida albicans and Aspergillus niger, with some compounds demonstrating efficacy comparable to the standard drug fluconazole. nih.gov Furthermore, a series of novel nicotinamide (B372718) derivatives were synthesized and evaluated for their antifungal activity against Candida albicans, with one compound showing an MIC value of 0.25 μg/mL. nih.gov

Interactive Data Table: Antifungal Activity of Selected this compound Analogues

Compound Test Organism MIC (µg/mL) Source
N-[3-chloro-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl] pyridine-4-carboxamide A. niger 1.56 core.ac.uk
N-[3-chloro-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl] pyridine-4-carboxamide A. terrus & P. chrysogenum 3.12 core.ac.uk

Antiviral Activity (e.g., Anti-HIV, Anti-Herpes Simplex Virus)

Research into the antiviral properties of this compound analogues is an emerging area. While specific data on "this compound" is limited, related pyridine derivatives have shown promise. For instance, several new 4-(phenylamino)thieno[2,3-b]pyridines were synthesized and tested against herpes simplex virus type 1 (HSV-1), with one compound showing over 86% inhibition at a concentration of 50 μΜ. researchgate.net The pyridine nucleus is a common feature in various compounds with documented antiviral properties. nih.gov Further research is needed to specifically determine the antiviral efficacy of this compound and its close analogues against viruses like HIV and Herpes Simplex Virus.

Proposed Mechanisms of Antimicrobial Action (e.g., Cell Membrane Disruption, Chelation of Essential Metal Ions, Reactive Oxygen Species Generation)

The precise mechanisms by which this compound analogues exert their antimicrobial effects are still under investigation, but several hypotheses have been proposed based on the activity of related compounds. One potential mechanism is the inhibition of essential enzymes in microorganisms. For example, thiazolidinone derivatives have been reported as inhibitors of the bacterial enzyme MurB, which is crucial for the biosynthesis of the bacterial cell wall's peptidoglycan. researchgate.net

Another proposed mechanism for some antimicrobial agents is the disruption of the cell membrane, leading to the leakage of cellular contents and collapse of the proton motive force. nih.gov Additionally, the structure of these compounds, often featuring nitrogen and oxygen atoms, suggests a potential for chelation of essential metal ions that are vital for microbial enzyme function and survival. The generation of reactive oxygen species (ROS) is another common mechanism of antimicrobial action, where the compounds induce oxidative stress within the microbial cells, leading to damage of cellular components and ultimately cell death. While these are plausible mechanisms, further specific studies on this compound analogues are required for confirmation.

Anticancer Activity Research

In addition to antimicrobial studies, there is a growing body of research exploring the potential of this compound analogues as anticancer agents. These investigations typically involve evaluating the cytotoxicity of the compounds against various human cancer cell lines.

Cytotoxicity Evaluation Against Various Cancer Cell Lines (e.g., Lung Cancer (A549), Colon Cancer (HCT-116), Breast Cancer (MCF-7))

Several studies have demonstrated the cytotoxic effects of compounds structurally related to this compound against a panel of cancer cell lines. For instance, thieno[2,3-d]pyrimidine (B153573) derivatives containing an isoxazole (B147169) moiety were synthesized and evaluated for their cytotoxicity against A549 (lung), HCT116 (colon), and MCF-7 (breast) cancer cell lines. Many of the synthesized compounds exhibited good to excellent cytotoxicity. researchgate.net One compound, 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine, was particularly potent, with IC50 values of 2.79 µM, 6.69 µM, and 0.00421 µM against A549, HCT116, and MCF-7 cells, respectively. researchgate.net

In another study, Pd(II) and Pt(II) complexes of phosphorus Schiff base ligands were evaluated for their in vitro cytotoxicity against colorectal (HCT-116) and breast (MCF-7) cancer cells. researchgate.net Some of the Pd(II) complexes showed acceptable cytotoxic effects. researchgate.net Similarly, Ni(II) and Zn(II) asymmetric complexes were screened against human colon cancer (HCT-116) and breast cancer (MDA-MB-231) cell lines, with some complexes inducing cytotoxic effects. rsc.org One Ni(II) complex was found to be more potent than cisplatin (B142131) against HCT-116 cells. rsc.org

Benzimidazole (B57391) derivatives have also been tested, with one compound showing high cytotoxic activity against MCF-7 cell lines (IC50 = 8.86 µg/mL) and moderate activity against HCT-116 cells (IC50 = 24.08 µg/mL). waocp.org Another benzimidazole derivative exhibited significant antiproliferative activity against A549 cells with an IC50 value of 15.80 µM. jksus.org

Interactive Data Table: Cytotoxicity of Selected this compound Analogues

Compound/Analogue Type Cancer Cell Line IC50 Value Source
6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine A549 (Lung) 2.79 µM researchgate.net
6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine HCT-116 (Colon) 6.69 µM researchgate.net
6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine MCF-7 (Breast) 0.00421 µM researchgate.net
Benzimidazole derivative MCF-7 (Breast) 8.86 µg/mL waocp.org
Benzimidazole derivative HCT-116 (Colon) 24.08 µg/mL waocp.org
Benzimidazole derivative (se-182) A549 (Lung) 15.80 µM jksus.org

Investigation of Enzyme Inhibition in Cancer Pathways (e.g., EGFR Tyrosine Kinase)

Analogues of this compound have been explored as inhibitors of key enzymes implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a transmembrane protein that plays a crucial role in cell proliferation, and its dysregulation is a hallmark of various cancers. nih.gov

Research into fused pyrimidine (B1678525) systems, which share structural similarities with pyridine derivatives, has shown that certain heterocycles like pyridine exhibit potent effects against EGFR. nih.gov For instance, a series of 4-substituted anilinothieno[2,3-d]pyrimidin-6-amide derivatives demonstrated significant inhibitory activity against both wild-type and mutant forms of EGFR, with IC50 values as low as 0.9 nM for EGFRWT and 4 nM for EGFRT790M/L858R. nih.gov Another study on tetrahydropyrido[4,3-d]pyrimidines revealed potent EGFR inhibition with an IC50 range of 8–18 nM. nih.gov Furthermore, certain icotinib (B1223) derivatives, which are EGFR inhibitors, have shown inhibitory activities against EGFR tyrosine phosphorylation with IC50 values ranging from 0.42 µM to 5.14 µM. frontiersin.org While these findings are on related heterocyclic structures, they underscore the potential of pyridine-containing scaffolds to serve as a basis for the development of effective EGFR tyrosine kinase inhibitors.

DNA Binding Studies and Related Mechanistic Pathways

The interaction of small molecules with DNA is a critical mechanism for many anticancer and antimicrobial agents. This compound analogues, particularly pyridine-4-carbohydrazide Schiff base derivatives, have been the subject of DNA binding studies to elucidate their mode of action.

Spectroscopic investigations, including UV-visible absorption titration and competitive binding assays, have been employed to determine the nature and strength of the interaction between these compounds and DNA. Studies on pyridine-4-carbohydrazide Schiff base derivatives have revealed that these molecules can bind to the minor groove of genomic DNA. cmjpublishers.com The binding constants (Kb) for some of these derivatives have been found to be in the range of 6.3 × 10⁴ to 7.4 × 10⁴ M⁻¹, indicating a strong interaction. cmjpublishers.com The negative Gibbs free energy values associated with these interactions suggest that the binding process is spontaneous. cmjpublishers.com

Enzyme Inhibition Studies

Urease Inhibition and Kinetic Analysis of Binding Modes

Urease, a nickel-containing metalloenzyme, is a crucial virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary causative agent of gastric and duodenal ulcers. nih.govnih.gov The inhibition of urease is a key strategy to combat these infections. A series of pyridine carboxamide and carbothioamide derivatives have been synthesized and evaluated for their urease inhibitory potential. nih.govnih.gov

Several of these compounds have demonstrated significant inhibitory activity, with IC50 values in the micromolar range, far exceeding the potency of the standard inhibitor, thiourea (B124793) (IC50 = 18.93 ± 0.004 µM). nih.gov For example, 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide (Rx-6) and pyridine-2-yl-methylene hydrazine carboxamide (Rx-7) exhibited potent inhibition with IC50 values of 1.07 ± 0.043 µM and 2.18 ± 0.058 µM, respectively. nih.govnih.gov

The structure-activity relationship studies revealed that the type and position of substituents on the pyridine ring significantly influence the inhibitory activity. nih.gov Kinetic studies performed on the most potent inhibitors have helped to elucidate their binding mechanism with the urease enzyme. nih.govnih.gov These analyses, often complemented by molecular docking studies, suggest that interactions such as hydrogen bonding and π-π stacking with the enzyme's active site are crucial for inhibition. nih.gov

Urease Inhibition by Pyridine Carboxamide Analogues

CompoundIC50 (µM)
5-chloropyridine-2-yl-methylene hydrazine carbothioamide (Rx-6)1.07 ± 0.043
pyridine-2-yl-methylene hydrazine carboxamide (Rx-7)2.18 ± 0.058
Thiourea (Standard)18.93 ± 0.004

Alpha-Glucosidase and Beta-Glucuronidase Inhibition

Alpha-glucosidase and beta-glucuronidase are enzymes involved in carbohydrate metabolism and drug detoxification, respectively. Their inhibition has therapeutic implications in managing diabetes and mitigating drug-induced toxicities.

Alpha-Glucosidase Inhibition:

Inhibition of α-glucosidase can delay the digestion of carbohydrates, thereby controlling postprandial hyperglycemia. nih.gov Studies on N'-benzylidenebenzohydrazide derivatives, which share a similar Schiff base structure, have shown their potential to interact with and inhibit α-glucosidase. researchgate.net Research on other pyridine-dicarboxamide derivatives has identified compounds with notable α-glucosidase inhibitory activity. For instance, a compound with substituted furan (B31954) and chloropyridine moieties showed an IC50 value of 124.24 ± 0.16 µmol/L. bas.bg Other derivatives containing 2,4-dichlorobenzene and thiophene (B33073) moieties also exhibited significant inhibition. bas.bg While not directly focused on this compound, these findings suggest the potential of the broader class of pyridine-containing Schiff bases as α-glucosidase inhibitors.

Beta-Glucuronidase Inhibition:

Beta-glucuronidase is involved in the metabolism of various endogenous and exogenous compounds. Phenoxyacetohydrazide Schiff base analogues have been investigated as inhibitors of this enzyme. nih.govresearchgate.net Several of these compounds displayed potent inhibitory activity, with IC50 values ranging from 9.20 to 30.7 µM, which were superior to the standard inhibitor, D-saccharic acid-1,4-lactone (IC50 = 48.4 ± 1.25 µM). nih.govresearchgate.net The position and nature of substituents on the benzylidene ring were found to be critical for the inhibitory potency. nih.gov Hydrazide-based Schiff base metal complexes have also been shown to be active against β-glucuronidase. nih.gov

Enzyme Inhibition Data for Related Analogues

EnzymeCompound TypeReported IC50 Values
α-GlucosidasePyridine-dicarboxamide derivative124.24 ± 0.16 µmol/L
β-GlucuronidasePhenoxyacetohydrazide Schiff base9.20 - 30.7 µM

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. bas.bgresearchgate.net

Novel cobalt complexes of pyridine carboxaldehyde Schiff bases have been synthesized and evaluated for their cholinesterase inhibitory activity. bas.bgresearchgate.net These studies have shown that some of these complexes selectively inhibit acetylcholinesterase, with IC50 values ranging from 0.97 ± 0.02 to 6.47 ± 0.71 µM. bas.bgresearchgate.net One particular complex exhibited non-selective inhibition against both acetylcholinesterase and butyrylcholinesterase, with IC50 values of 1.91 ± 0.08 and 12.97 ± 2.46 µM, respectively. bas.bgresearchgate.net Furthermore, research on 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives has identified compounds with potent AChE inhibitory activity (IC50 = 0.88 ± 0.78 μM), which was found to be a mixed-type inhibitor through kinetic studies. nih.gov These findings highlight the potential of pyridine carboxamide-based structures as scaffolds for the development of novel AChE inhibitors.

Antioxidant Properties and Free Radical Scavenging Activity of this compound Complexes

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. The antioxidant potential of this compound analogues and their metal complexes has been investigated using various in vitro assays, most commonly the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. dergipark.org.trnih.govrdd.edu.iq

Studies on Schiff bases of pyridine-4-carbaldehyde have demonstrated their capacity to inhibit free radicals. For instance, 2-[(pyridin-4-ylmethylidene)amino]phenol was identified as a particularly efficient antioxidant, showing 74% inhibition of DPPH radicals at a concentration of 4mg/ml. researchgate.net The antioxidant activity is influenced by the structure of the Schiff base and the presence of substituents that can donate hydrogen atoms to stabilize the free radicals. researchgate.net

Furthermore, the formation of metal complexes with these Schiff base ligands can modulate their antioxidant activity. dergipark.org.trnih.gov In some cases, the metal complexes exhibit enhanced antioxidant effects compared to the free ligand. dergipark.org.tr The DPPH scavenging activity is typically measured by the decrease in absorbance at 517 nm as the purple DPPH radical is reduced to the yellow hydrazine form. rdd.edu.iq The results are often expressed as the percentage of inhibition or as IC50 values, representing the concentration of the compound required to scavenge 50% of the DPPH radicals.

Antioxidant Activity of a Pyridine-4-carbaldehyde Schiff Base

CompoundConcentrationDPPH Radical Inhibition (%)
2-[(pyridin-4-ylmethylidene)amino]phenol4 mg/ml74%

Other Emerging Biological Activities and Therapeutic Potential (e.g., Anti-inflammatory, Antinemic, Anticonvulsant)

Recent research has illuminated the potential of this compound analogues beyond their primary applications, revealing promising anti-inflammatory and anticonvulsant activities. These findings open new avenues for the therapeutic application of this class of compounds.

Anti-inflammatory Activity:

Several studies have highlighted the anti-inflammatory properties of pyridine and benzothiazine carboxamide derivatives. The mechanism of action for these compounds is often associated with the inhibition of key inflammatory mediators. For instance, pyrimidine-based anti-inflammatory agents have been shown to function by suppressing the activity of cyclooxygenase (COX-1 and COX-2) enzymes, which in turn reduces the production of prostaglandins (B1171923) (PGE2). nih.gov

A series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides demonstrated notable analgesic and anti-inflammatory effects in a carrageenan-induced inflammation model. mdpi.com The anti-inflammatory potential is influenced by the spatial arrangement of the benzothiazine and pyridine fragments of the molecules. mdpi.com Similarly, novel carboxamide derivatives bearing a benzenesulphonamide moiety have been synthesized and tested for their anti-inflammatory activity, with some compounds showing potency comparable to the standard drug celecoxib. nih.gov The in vitro anti-inflammatory effect can be quantified by measuring the stability of red blood cell membranes, as their lysosomal membranes are similar, and stabilization prevents the release of inflammatory enzymes. mdpi.com

Compound ClassIn Vitro/In Vivo ModelObserved EffectReference
N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamidesCarrageenan-induced inflammationDemonstrated analgesic and anti-inflammatory properties. mdpi.com
Carboxamide derivatives with benzenesulphonamideCarrageenan-induced rat paw edemaPotent anti-inflammatory activity, with one compound showing higher potency than celecoxib. nih.gov
Pyrimidine analoguesIn vitro COX inhibition assaysSuppression of COX-1 and COX-2 enzymes. nih.gov
5′-Aminospirotriazolotriazine benzenesulfonamide (B165840) derivativesIn vitro erythrocyte membrane stabilityInhibited hemolysis, indicating membrane stabilization and potential anti-inflammatory activity. mdpi.com
Table 1: Summary of Anti-inflammatory Activity of Related Carboxamide Analogues

Anticonvulsant Activity:

The structural scaffold of carboxamide derivatives has also been explored for anticonvulsant properties. Studies on 2-aryl-2-(pyridin-2-yl)acetamides, derived from the redesign of the sodium channel blocker Disopyramide, have shown broad-spectrum anticonvulsant activity in various animal models, including the maximal electroshock seizure (MES) and subcutaneous Metrazol (scMET) tests. nih.govbris.ac.uk

Furthermore, a series of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives, which share the imine linkage, have been synthesized and evaluated. nih.govresearchgate.net These compounds exhibited significant anti-seizure activity in both MES and pentylenetetrazole (PTZ) induced seizure models in mice, suggesting their potential as lead compounds for new anticonvulsant drugs. nih.govresearchgate.net The introduction of a second aromatic ring into 4-aminobenzamides has also been shown to produce more potent anticonvulsant compounds. nih.gov

Compound ClassIn Vivo ModelObserved EffectReference
2-aryl-2-(pyridin-2-yl)acetamidesMaximal electroshock seizure (MES) and subcutaneous Metrazol (scMET) tests in rodentsBroad-spectrum anticonvulsant activity. nih.govbris.ac.uk
(Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivativesMES and pentylenetetrazole (PTZ) models in miceRemarkable anti-seizure activity and favorable safety profiles. nih.govresearchgate.net
4-amino-N-(alpha-methylbenzyl)-benzamideMES test in miceHigh level of anticonvulsant activity. nih.gov
Quinazolin-4(3H)-one derivativesPTZ-induced seizuresMost compounds exhibited anticonvulsant properties. mdpi.com
Table 2: Summary of Anticonvulsant Activity of Related Carboxamide Analogues

Structure-Activity Relationship (SAR) Analysis for Biological Potency and Selectivity

The biological potency and selectivity of this compound analogues are intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies provide crucial insights into how different functional groups and structural modifications influence their therapeutic effects.

For anti-inflammatory activity , the spatial relationship between different parts of the molecule is critical. In a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, a direct correlation was observed between the anti-inflammatory and analgesic activity and the mutual arrangement of the benzothiazine and pyridine planes. mdpi.com The electronic properties of substituents also play a significant role. For N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the presence of electron-withdrawing or electron-donating groups on the phenyl ring significantly affects their biological activity. nih.gov

In the context of anticonvulsant activity , SAR trends in 2-aryl-2-(pyridin-2-yl)acetamides indicate that the highest activity is found in compounds with an unsubstituted phenyl ring or those with substituents at the ortho- and meta-positions. nih.govbris.ac.uk Modifications to the amide functional group can yield highly active compounds, though secondary amides are generally less potent. bris.ac.uk For isatin-based anticonvulsants, hydrophilic substituents like a nitro group were found to abolish anti-seizure effects, while methoxylated derivatives showed significant activity. nih.gov In quinazolin-4(3H)-one derivatives, compounds with an allyl substituent at position 3 generally showed higher activity than those with a benzyl (B1604629) substituent, especially when an electron-donating group was present at position 2. mdpi.com

A review of pyridine derivatives highlighted that the presence and position of groups like -OMe, -OH, -C=O, and -NH2 enhanced antiproliferative activity, a field often related to anti-inflammatory research. Conversely, bulky groups or halogen atoms tended to decrease activity. nih.gov

Key SAR insights include:

Aromatic Ring Substitution: The position and electronic nature of substituents on the phenyl or benzylidene ring are critical. For anticonvulsant 2-aryl-2-(pyridin-2-yl)acetamides, ortho- and meta-substituents are favored. bris.ac.uk For some anti-inflammatory agents, the specific electronic properties (electron-donating vs. withdrawing) of these substituents are key. nih.gov

Amide Group Modification: While the core carboxamide structure is important, modifications can impact potency. For instance, secondary amides in the 2-aryl-2-(pyridin-2-yl)acetamide series were found to be less potent anticonvulsants. bris.ac.uk

Molecular Conformation: The three-dimensional arrangement of the different ring systems can directly influence anti-inflammatory and analgesic properties. mdpi.com

Future Research Directions and Perspectives for N Benzylideneamino Pyridine 4 Carboxamide

Development of Novel Analogues with Enhanced Biological Potency and Specificity

The core structure of N-(benzylideneamino)pyridine-4-carboxamide offers a versatile scaffold for the development of new analogues with tailored biological activities. Future research will likely focus on systematic modifications of both the benzylidene and the pyridine-4-carboxamide moieties to enhance potency and selectivity against various therapeutic targets.

Substitutions on the phenyl ring of the benzylidene group are a primary area for exploration. The introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule, potentially influencing its interaction with biological receptors. For instance, analogues with hydroxy, methoxy (B1213986), or halogen substituents could be synthesized and screened for a range of activities, including antibacterial, antifungal, and anticancer properties. researchgate.netnih.gov Research on related pyridine-3-carboxamide (B1143946) analogs has shown that the position and nature of substituents on aromatic rings strongly influence biological activity. nih.gov

Furthermore, modifications to the pyridine (B92270) ring, such as the introduction of alkyl or halogen groups, could also be investigated. These changes can alter the lipophilicity and steric profile of the molecule, which may lead to improved cell permeability and target engagement. The development of isoniazid (B1672263) analogues is a well-established strategy to overcome drug resistance in Mycobacterium tuberculosis, and similar principles can be applied here. wits.ac.zafrontiersin.orgnih.gov Hydrophobic analogues, for example, have shown increased nanoencapsulation efficiency, potentially enhancing intracellular drug bioavailability. nih.gov

A systematic study of structure-activity relationships (SAR) will be crucial. By synthesizing a library of analogues and evaluating their biological activities, researchers can identify key structural features responsible for desired therapeutic effects. This data will be invaluable for the rational design of next-generation compounds with optimized efficacy and reduced off-target effects.

Table 1: Potential Analogues and Target Activities

Modification Site Substituent Examples Potential Biological Activities
Benzylidene Phenyl Ring -OH, -OCH3, -Cl, -F, -NO2 Antibacterial, Antifungal, Anticancer, Antioxidant
Pyridine Ring -CH3, -Cl, -Br Enhanced Lipophilicity, Improved Cell Permeability

Exploration of New Catalytic Transformations and Industrial Applications

Schiff bases and their metal complexes are known for their catalytic activity in various organic transformations. mdpi.com A significant future direction for this compound is the exploration of its potential as a ligand in coordination chemistry to create novel catalysts.

The nitrogen atoms of the pyridine ring and the imine group, along with the oxygen atom of the amide, provide multiple coordination sites for metal ions. amazonaws.com The synthesis of complexes with transition metals such as copper, nickel, cobalt, and zinc could yield catalysts for reactions like oxidation, reduction, and carbon-carbon bond formation. mdpi.comjocpr.com For example, copper(II) complexes of Schiff bases have shown remarkable catalytic activity in Claisen-Schmidt condensation reactions. mdpi.com

The industrial applicability of these potential catalysts would depend on their efficiency, selectivity, and recyclability. Research could focus on immobilizing the metal complexes on solid supports to create heterogeneous catalysts, which are generally preferred in industrial processes due to ease of separation and reuse. The potential applications could span from fine chemical synthesis to environmental remediation, such as the catalytic degradation of pollutants.

Beyond catalysis, the inherent properties of this compound could be harnessed for other industrial purposes. Its ability to form stable metal complexes suggests potential applications as a corrosion inhibitor, a field where Schiff bases have shown promise. rdd.edu.iq

Advanced Computational Modeling for Deeper Mechanistic Elucidation and Rational Design

Computational chemistry offers powerful tools to investigate the properties and reactivity of this compound at a molecular level. Future research will increasingly rely on advanced computational modeling to guide experimental work.

Density Functional Theory (DFT) calculations can be employed to optimize the molecular geometry, determine electronic properties such as HOMO-LUMO energy gaps, and predict spectroscopic signatures (IR, NMR). bohrium.comtandfonline.comtandfonline.com Such studies can provide insights into the molecule's reactivity and potential interaction with other species. For instance, DFT has been used to replicate the structure and geometry of Schiff bases derived from isoniazid. bohrium.comtandfonline.comresearchgate.net

Molecular docking simulations are another critical area of future computational research. By docking this compound and its analogues into the active sites of known biological targets (e.g., enzymes from pathogenic bacteria), researchers can predict binding affinities and modes of interaction. bohrium.comtandfonline.com This information is invaluable for understanding the mechanism of action and for the rational design of more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to build predictive models that correlate the structural features of a series of analogues with their biological activity. researchgate.net These models can then be used to virtually screen new, un-synthesized compounds, prioritizing those with the highest predicted potency for synthesis and experimental testing. Molecular dynamics simulations can further elucidate the stability of ligand-receptor complexes over time. researchgate.net

Integration with Green Chemistry Principles for Sustainable Synthesis

The future synthesis of this compound and its analogues must align with the principles of green chemistry to minimize environmental impact. rdd.edu.iqresearchgate.net Research in this area will focus on developing cleaner, more efficient, and sustainable synthetic methodologies.

Traditional methods for Schiff base synthesis often involve the use of volatile and toxic organic solvents and require long reaction times. researchgate.net Future research will explore greener alternatives, such as:

Solvent-free synthesis: Techniques like grinding and mechanochemistry can facilitate the reaction in the absence of a solvent, reducing waste and energy consumption. tandfonline.com

Microwave-assisted synthesis: Microwave irradiation can significantly shorten reaction times and often leads to higher yields compared to conventional heating. rdd.edu.iqacs.orgmdpi.com

Use of green solvents: Benign solvents like water or ethanol (B145695) can be employed as reaction media. rdd.edu.iq

Natural acid catalysts: Utilizing natural acids from sources like unripe mangoes can replace hazardous acid catalysts. ijraset.com

The goal is to develop synthetic protocols that are not only high-yielding but also economically viable and environmentally friendly. A comparison of different synthetic methods for Schiff bases has shown that green techniques can offer significant advantages in terms of yield and reaction time. tandfonline.com

Table 2: Comparison of Synthetic Methods for Schiff Bases

Method Typical Solvent Catalyst Reaction Time Yield Environmental Impact
Conventional Heating Methanol, Ethanol Acetic Acid Several hours Good Moderate
Microwave Irradiation Ethanol or Solvent-free Acetic Acid Minutes Excellent Low
Grinding Solvent-free None or mild acid Minutes to hours Excellent Very Low

Expanding Supramolecular Architectures for Advanced Materials Development

The structure of this compound, with its hydrogen bond donors (N-H of the amide) and acceptors (C=O, pyridine N, imine N), makes it an excellent building block for the construction of supramolecular architectures. nih.govbohrium.comasianpubs.org Future research in this domain will focus on harnessing non-covalent interactions to create novel materials with tailored properties.

Crystal engineering studies can be conducted to understand and control the packing of the molecules in the solid state. wits.ac.za By co-crystallizing this compound with other molecules (co-formers) that can participate in hydrogen bonding or π-π stacking, it may be possible to create new crystalline materials with desired properties, such as specific optical or electronic characteristics. The study of N-(pyridine-2-carbonyl)pyridine-2-carboxamides has revealed how molecular arrangements can form layered or tubular structures. nih.govbohrium.com

The ability of the pyridine-carboxamide moiety to form robust hydrogen-bonded networks is well-documented. asianpubs.orgmdpi.com This can be exploited to create one-, two-, or three-dimensional supramolecular polymers or metal-organic frameworks (MOFs). These materials could have applications in areas such as gas storage, separation, and sensing. The development of chemosensors based on pyridine Schiff bases for ion detection is an active area of research that could be extended to this molecule. researchgate.net

The exploration of liquid crystalline phases is another promising avenue. By introducing long alkyl chains to the molecule, it may be possible to induce liquid crystalline behavior, leading to the development of new display and sensor technologies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(benzylideneamino)pyridine-4-carboxamide with high purity?

  • Methodological Answer : The synthesis typically involves condensation of pyridine-4-carboxylic acid derivatives with benzylideneamine precursors. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF) under nitrogen to minimize hydrolysis .
  • Schiff base formation : React the primary amine with an aldehyde (e.g., benzaldehyde) in ethanol or methanol under reflux, monitored by TLC for completion .
  • Critical parameters : Temperature (60–80°C), reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 for amine:aldehyde) to maximize yield (>70%) and purity (>95% by HPLC) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the presence of the benzylideneamino group (δ 8.5–9.0 ppm for imine protons) and pyridine carboxamide backbone .
  • X-ray crystallography : Resolves spatial conformation; for example, the dihedral angle between pyridine and benzylidene rings (~15–30°) impacts π-conjugation .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 288.3) .

Q. How do solvent polarity and pH influence the compound’s stability and solubility?

  • Methodological Answer :

  • Stability : Stable in polar aprotic solvents (DMF, DMSO) but hydrolyzes in acidic/basic conditions (pH <3 or >10) due to imine bond cleavage .
  • Solubility : Soluble in DMSO (>50 mg/mL), moderately in ethanol (~10 mg/mL). Use sonication or heating (40–50°C) to enhance dissolution .

Advanced Research Questions

Q. What electronic effects govern the reactivity of this compound in substitution reactions?

  • Methodological Answer :

  • Substituent constants (σ) : Electron-donating groups (e.g., -OCH₃) on the benzylidene ring enhance π-conjugation in the aniline moiety, reducing acidity (σₚ = -0.12 to -0.30) .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict nucleophilic attack sites (e.g., imine nitrogen vs. pyridine carboxamide oxygen) .
  • Experimental validation : Compare reaction rates (kinetic studies) in substituted analogs to quantify electronic effects .

Q. How can 3D-QSAR models guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Data collection : Use IC₅₀ values from anti-inflammatory or enzyme inhibition assays of analogs (e.g., halogenated or methylated derivatives) .
  • Alignment and minimization : Align molecules using common substructures (pyridine carboxamide core) and minimize energy with Merck Molecular Force Field (MMFF94) .
  • Model validation : Cross-validate using leave-one-out (LOO) methods; prioritize regions with high steric/electrostatic contour contributions (e.g., bulky substituents at the benzylidene para position enhance activity) .

Q. How should researchers address contradictions in crystallographic vs. computational structural data?

  • Methodological Answer :

  • Discrepancy analysis : Compare X-ray bond lengths/angles (e.g., C=N: 1.28 Å) with DFT-optimized values. Adjust computational parameters (e.g., solvent model, basis set) to match experimental data .
  • Dynamic effects : Perform molecular dynamics (MD) simulations to assess conformational flexibility (e.g., torsional angles varying ±10° under thermal motion) .

Data Contradiction and Analysis

Q. Why do substituent effects on biological activity sometimes deviate from predicted QSAR trends?

  • Methodological Answer :

  • Off-target interactions : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to detect non-specific binding to secondary targets .
  • Metabolic stability : Assess via liver microsome assays; electron-withdrawing groups (e.g., -Cl) may reduce CYP450-mediated degradation, altering observed activity .
  • Data normalization : Account for batch-to-batch purity variations (e.g., via LC-MS quantification) to resolve outliers .

Structural and Functional Insights

Q. What role does the benzylideneamino group play in modulating intermolecular interactions?

  • Methodological Answer :

  • Hydrogen bonding : The imine nitrogen participates in H-bonding with biological targets (e.g., kinase active sites), validated by docking studies (Glide, AutoDock) .
  • π-π stacking : The benzylidene ring stabilizes interactions with aromatic residues (e.g., Tyr in enzyme pockets), confirmed by crystallography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.